molecular formula CaNaO4P B078900 Calcium sodium phosphate CAS No. 13780-17-1

Calcium sodium phosphate

Katalognummer: B078900
CAS-Nummer: 13780-17-1
Molekulargewicht: 158.04 g/mol
InChI-Schlüssel: QXJJQWWVWRCVQT-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium sodium phosphate (CaNaPO₄) is a ternary compound that incorporates sodium into the calcium phosphate matrix. While specific details about its synthesis and structure are less commonly documented compared to binary calcium phosphates, it is recognized for its unique physicochemical properties derived from the synergistic effects of calcium, sodium, and phosphate ions. This compound is utilized in specialized applications such as controlled-release drug delivery systems and bioactive coatings due to its moderate solubility and biocompatibility . Its ionic composition allows for tailored dissolution rates, making it advantageous in environments where pH stability and ion exchange are critical .

Eigenschaften

IUPAC Name

calcium;sodium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJJQWWVWRCVQT-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[Na+].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaNaO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889621
Record name Phosphoric acid, calcium sodium salt (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name Glass, oxide, chemicals
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13780-17-1, 15555-25-6, 65997-17-3
Record name Calcium sodium phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhenanite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glass, oxide, chemicals
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, calcium sodium salt (1:1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, calcium sodium salt (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glass, oxide, chemicals
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Calcium sodium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM SODIUM PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7850XT8YDT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • Sodium inclusion in this compound reduces crystallinity compared to HAp, enhancing biodegradability .
  • Unlike β-TCP, which is resorbed via osteoclast activity, this compound dissolves ionically, releasing Ca²⁺, Na⁺, and PO₄³⁻ ions .

Solubility and pH Stability

  • This compound : Exhibits pH-dependent solubility, dissolving more readily in acidic environments (pH < 6.5) due to sodium ion mobility .
  • HAp : Stable at pH ≥ 4.2; minimal dissolution in physiological conditions .
  • DCPD : Rapidly dissolves at pH < 4.2, making it unsuitable for long-term implants .
  • β-TCP : Degrades in neutral to slightly alkaline pH, ideal for bone regeneration .

Comparison with Sodium-Containing Phosphates

Sodium Phosphate (Na₂HPO₄)

  • Solubility : Highly water-soluble (118 g/100 mL at 20°C) compared to this compound (≈5 g/100 mL) .
  • Applications : Na₂HPO₄ is used as a buffering agent in IV fluids, whereas this compound serves as a calcium supplement with slower ion release .

Sodium Monofluorophosphate (Na₂PO₃F)

  • Function : Primarily used in dental products for fluoride delivery. This compound lacks fluoride but provides calcium enrichment .

Research Findings and Data

Drug Release Performance

  • This compound scaffolds released 37% of loaded ciprofloxacin over 28 days, compared to 25% for β-TCP under similar conditions .
  • Ion release kinetics (Ca²⁺: 0.8 mM/day; Na⁺: 1.2 mM/day) were measured in simulated body fluid (SBF) .

Thermal Stability

  • Decomposes at 300°C, lower than HAp (≈1100°C), making it unsuitable for high-temperature processing .

Vorbereitungsmethoden

Key Process Parameters:

ParameterRangeImpact on Product
Na₂O:CaO:P₂O₅ ratio0.5–1.75:0.4–2.5:1Determines phosphate polymorphism
Drying temperature130–250°CReduces hygroscopicity
MgO addition0–20 wt%Enhances thermal stability

This method yields mixed phosphates with nutrient densities up to 35% higher than conventional drying techniques, enabling efficient integration into feed formulations.

Reaction of Dibasic Calcium Phosphate with Sodium Carbonate

Industrial-scale production often employs dibasic calcium phosphate (CaHPO₄) and sodium carbonate (Na₂CO₃) as precursors, as described in Patent US3658549A and Caisson Labs protocols . The reaction proceeds via:

Chemical Equation :
CaHPO4+Na2CO3CaCO3+Na2HPO4\text{CaHPO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 \downarrow + \text{Na}_2\text{HPO}_4

Procedure:

  • Stoichiometric Mixing : CaHPO₄ and Na₂CO₃ are combined in aqueous medium at 80–90°C. Calcium carbonate precipitates, leaving sodium phosphate in solution.

  • Calcination : The filtered sodium phosphate solution is calcined at 400–600°C to form this compound (CaNaPO₄). Adjusting the Ca:Na:P ratio to 1.3:0.75:1 optimizes bioavailability for livestock.

Industrial Yield Optimization :

VariableOptimal ValueEffect
Reaction temperature85°CMaximizes Na₂HPO₄ solubility
Calcination duration2–3 hoursEnsures complete dehydration
CaCO₃ particle size<50 μmFacilitates rapid sedimentation

This method achieves >90% conversion efficiency and is favored for its scalability and minimal byproduct generation.

Acidic Neutralization Using Phosphoric Acid

A modified wet chemical approach involves neutralizing sodium carbonate with phosphoric acid (H₃PO₄) in the presence of calcium salts, as outlined in Caisson Labs methodologies :

Chemical Equation :
H3PO4+Na2CO3Na2HPO4+CO2+H2O\text{H}_3\text{PO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{HPO}_4 + \text{CO}_2 \uparrow + \text{H}_2\text{O}

Critical Steps:

  • pH Control : Maintaining pH 7.5–8.5 during neutralization prevents the formation of acidic byproducts like NaH₂PO₄.

  • Crystallization : Cooling the solution to 10–15°C induces dodecahydrate (Na₂HPO₄·12H₂O) crystallization, which is subsequently dehydrated at 100°C to yield anhydrous CaNaPO₄.

Product Purity Analysis :

ImpurityConcentration (ppm)Removal Method
Residual Na₂CO₃<50Recrystallization
Heavy metals (Pb, As)<1Chelation with EDTA

Sintering of Rock Phosphate with Sodium Salts

Phosphate-rich minerals like fluorapatite (Ca₅(PO₄)₃F) serve as low-cost raw materials for this compound synthesis. Patent US3658549A details a sintering process where rock phosphate is treated with sodium salts (e.g., Na₂CO₃, NaNO₃) at 900–1200°C:

Reaction Mechanism :
Ca5(PO4)3F+Na2CO3ΔCaNaPO4+CaO+CO2+NaF\text{Ca}_5(\text{PO}_4)_3\text{F} + \text{Na}_2\text{CO}_3 \xrightarrow{\Delta} \text{CaNaPO}_4 + \text{CaO} + \text{CO}_2 \uparrow + \text{NaF}

Process Advantages:

  • Cost Efficiency : Utilizes abundant rock phosphate reserves.

  • Tailored Composition : Adding CaCO₃ adjusts the Ca:Na ratio for specific applications.

Energy Consumption Profile :

StageEnergy (kWh/kg)Contribution to Cost
Grinding0.815%
Sintering2.560%
Cooling0.35%

Comparative Analysis of Synthesis Methods

The selection of a preparation method depends on feedstock availability, desired product specifications, and economic constraints. The following table synthesizes data from Patents EP0049363B1 and US3658549A and Caisson Labs :

MethodReactantsTemperature (°C)Yield (%)Purity (%)Application Suitability
Wet ChemicalOxides/Hydroxides130–25085–9295–98Animal feed, fertilizers
Dibasic Phosphate RouteCaHPO₄ + Na₂CO₃80–60090–9597–99Pharmaceuticals, food additives
Acidic NeutralizationH₃PO₄ + Na₂CO₃25–10088–9094–96Laboratory-scale synthesis
SinteringRock phosphate + Na₂CO₃900–120075–8585–90Industrial bulk production

Quality Control and Process Optimization

Ensuring consistent product quality necessitates stringent control of:

  • Particle Size Distribution : Milling post-synthesis to achieve 10–100 μm granules enhances flowability in feed formulations.

  • Crystalline Phase Purity : X-ray diffraction (XRD) analysis confirms the absence of secondary phases like Ca₃(PO₄)₂ or Na₃PO₄.

  • Ionic Contamination : Inductively coupled plasma (ICP) spectroscopy monitors Na⁺ (15–18 wt%) and Ca²⁺ (20–30 wt%) levels.

Stability Testing Protocol :

  • Hygroscopicity : Exposure to 75% relative humidity for 24 hours; mass gain <2% indicates suitability for humid climates.

  • Thermal Degradation : Thermogravimetric analysis (TGA) up to 400°C verifies dehydration completeness .

Q & A

Q. How can calcium-phosphate ratios be quantified in mineralization studies?

  • Methodological Answer : Extract ions from cell layers using 0.6 M HCl, followed by colorimetric assays (e.g., arsenazo III for calcium, malachite green for phosphate). Normalize data to total protein content (Bradford assay). Use atomic absorption spectroscopy (AAS) for higher precision. For osteogenesis models, maintain a Ca:P molar ratio of ~1.67 (mimicking hydroxyapatite) and validate via X-ray diffraction (XRD) .

Advanced Research Questions

Q. How do pH and organic additives (e.g., lactic acid) modulate this compound crystal morphology?

  • Methodological Answer : Conduct high-throughput crystallization experiments using microfluidic devices. Adjust pH (5.5–8.5) with NaOH/HCl and introduce lactic acid (1–10 mM) to alter nucleation kinetics. Analyze crystal morphology via scanning electron microscopy (SEM) and surface energy via molecular dynamics (MD) simulations. Lactic acid chelates calcium, delaying nucleation and promoting needle-like hydroxyapatite formation .

Q. What advanced techniques resolve contradictions in solubility data across calcium phosphate phases?

  • Methodological Answer : Standardize particle size distribution (PSD) via ball milling and confirm via BET surface area analysis. Use flow-through dissolution systems (USP apparatus 4) to simulate dynamic physiological conditions. Compare DCPA (anhydrous) and DCPD (dihydrate) dissolution profiles using intrinsic dissolution rate (IDR) calculations. Discrepancies often arise from unaccounted surface hydration or impurities; address via X-ray photoelectron spectroscopy (XPS) .

Q. How to design experiments analyzing calcium-phosphate ion clusters (CPICs) in remineralization therapies?

  • Methodological Answer : Synthesize CPICs by mixing CaCl₂ and Na₂HPO₄ at 37°C under nitrogen to prevent carbonate contamination. Characterize cluster size via dynamic light scattering (DLS) and ζ-potential. Test remineralization efficacy on demineralized enamel using nanoindentation and Raman spectroscopy. Include phosphoric acid-etched controls to benchmark performance .

Q. What protocols ensure reproducibility in synthesizing calcium phosphate/cellulose composites?

  • Methodological Answer : Use a one-step co-precipitation method: dissolve cellulose in NaOH/urea, then add Ca(NO₃)₂ and (NH₄)₂HPO₄ at 60°C. Monitor reaction kinetics via in-situ Fourier-transform infrared (FTIR) spectroscopy. Optimize composite homogeneity using thermogravimetric analysis (TGA) and confirm Ca:P ratios via energy-dispersive X-ray spectroscopy (EDS) .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting results in calcium-phosphate leaching studies from composite materials?

  • Methodological Answer : Perform accelerated leaching tests (e.g., 0.1 M acetic acid, 37°C) and analyze leachates via ICP-OES. Cross-validate with TEM-EDS to identify leached phases (e.g., amorphous vs. crystalline). Contradictions may stem from varying cellulose degradation rates; address via controlled cellulose oxidation (e.g., TEMPO-mediated) .

Q. What statistical approaches validate calcium-phosphate ratios in heterogeneous biological samples?

  • Methodological Answer : Apply mixed-effects models to account for donor variability in cell culture studies (e.g., osteogenic differentiation assays). Use principal component analysis (PCA) to cluster Ca:P ratios by treatment group. Report mean ± SD with n ≥ 4 biological replicates .

Safety & Handling

Q. What safety protocols are critical when handling nano-scale this compound powders?

  • Methodological Answer : Use fume hoods and NIOSH-approved N95 respirators to prevent inhalation of nanoparticles (<150 nm). Store powders in desiccators to avoid moisture-induced agglomeration. For spills, use HEPA-filtered vacuums, not dry sweeping. Refer to SDS guidelines for emergency exposure management (e.g., eye irrigation with saline for 15 minutes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.